molecular formula Unknown B1574368 LY3007113

LY3007113

Cat. No. B1574368
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, this compound inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent.

Scientific Research Applications

1. Dual Kinase and BET-Bromodomain Inhibitor

LY294002, closely related to LY3007113, acts as a dual inhibitor of both kinase and BET-bromodomain proteins. This compound inhibits the BET bromodomain proteins BRD2, BRD3, and BRD4, which are unrelated to its kinase inhibitory action. This highlights its potential as a multi-targeted therapeutic agent in various cellular pathways (Dittmann et al., 2014).

2. Role in Cancer Cell Sensitization

LY303511, a variant of this compound, has been shown to induce reactive oxygen species (ROS) production and sensitize cancer cells to TRAIL-induced apoptosis. This suggests its potential use in enhancing the effectiveness of cancer therapies (Tucker-Kellogg et al., 2012).

3. Anticancer Properties

LY294002, a compound similar to this compound, exhibits anticancer properties independent of its PI3K-Akt inhibitory activity. It up-regulates the expression of early growth response gene 1 (Egr-1) in leukemia cells, inhibiting cell invasion and migration (Liu et al., 2008).

4. Pan-RAF and RAF Dimer Inhibition

LY3009120, closely related to this compound, inhibits all RAF isoforms and RAF dimers, demonstrating anti-tumor activities in RAS or BRAF mutant cancers. Its ability to inhibit various forms of RAF dimers makes it a promising agent in cancer therapy (Peng et al., 2015).

5. Aldosterone Synthase Inhibition

LY3045697, another variant, acts as an aldosterone synthase inhibitor, offering potential therapeutic benefits in conditions affected by aldosterone overproduction (Sloan-Lancaster et al., 2017).

properties

Molecular Formula

Unknown

Molecular Weight

0

Appearance

Solid powder

synonyms

LY3007113;  LY-3007113;  LY 3007113.; Unknown

Origin of Product

United States

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